molecular formula C8H12N2O B2698337 [3-(Methoxymethyl)pyridin-4-yl]methanamine CAS No. 1782796-74-0

[3-(Methoxymethyl)pyridin-4-yl]methanamine

Cat. No. B2698337
CAS RN: 1782796-74-0
M. Wt: 152.197
InChI Key: OWBJQCVCXCIDGY-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)pyridin-4-yl]methanamine, also known as M4M, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Anticonvulsant Agents

Research has shown the synthesis of novel Schiff bases of 3-aminomethyl pyridine, through condensation reaction with substituted aryl aldehydes/ketones, displaying potential as anticonvulsant agents. These compounds were observed to offer seizure protection in various models, highlighting their potential in medicinal chemistry for the treatment of epilepsy (Pandey & Srivastava, 2011).

Catalysis and Organic Synthesis

In organic chemistry and catalysis, derivatives of "[3-(Methoxymethyl)pyridin-4-yl]methanamine" have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have shown good activity and selectivity in catalytic applications, including C–H bond activation and further functionalization (Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging

In the field of biochemistry and pharmacology, iron(III) complexes incorporating derivatives of "[3-(Methoxymethyl)pyridin-4-yl]methanamine" have been synthesized for cellular imaging and photocytotoxicity applications. These complexes demonstrate significant photocytotoxicity in red light, offering a novel approach to cancer therapy by inducing apoptosis through the generation of reactive oxygen species (Basu et al., 2014).

Enhanced Cellular Uptake

Further research has explored iron(III) complexes for enhanced cellular uptake with selectivity and remarkable photocytotoxicity, employing derivatives of "[3-(Methoxymethyl)pyridin-4-yl]methanamine". These studies highlight the potential of such complexes in selectively targeting cancer cells and inducing cell death upon light exposure, with a focus on improving the efficiency of photodynamic therapy (Basu et al., 2015).

Ethylene Dimerization Catalysts

In material science, potential hemilabile (imino)pyridine palladium(II) complexes have been identified as selective ethylene dimerization catalysts. This research demonstrates the utility of "[3-(Methoxymethyl)pyridin-4-yl]methanamine" derivatives in industrial applications, contributing to the development of more efficient and selective catalysts for polymer production (Nyamato et al., 2015).

properties

IUPAC Name

[3-(methoxymethyl)pyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-6-8-5-10-3-2-7(8)4-9/h2-3,5H,4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBJQCVCXCIDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CN=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Methoxymethyl)pyridin-4-yl]methanamine

CAS RN

1782796-74-0
Record name [3-(methoxymethyl)pyridin-4-yl]methanamine
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